molecular formula C17H21N3O B299393 N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

Numéro de catalogue B299393
Poids moléculaire: 283.37 g/mol
Clé InChI: GEDNJKIZEXGOGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide, also known as DMQX, is a synthetic compound that acts as a selective antagonist of the ionotropic glutamate receptor subtype, AMPA. It was first synthesized in 1990 and has since been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mécanisme D'action

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide acts as a selective antagonist of the AMPA receptor subtype, blocking the binding of glutamate to the receptor and inhibiting its activity. This leads to a reduction in synaptic transmission and a decrease in excitotoxicity. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide does not affect other glutamate receptor subtypes, such as NMDA or kainate receptors.
Biochemical and physiological effects:
N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in synaptic transmission, a decrease in excitotoxicity, and a modulation of synaptic plasticity. It has been shown to affect learning and memory processes, as well as to have potential therapeutic applications in various neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is a highly selective and potent antagonist of the AMPA receptor subtype, making it a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its high purity and consistent quality make it a reliable reagent for scientific research. However, its complex synthesis and high cost may limit its use in some experiments.

Orientations Futures

There are many potential future directions for research involving N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide. One area of interest is the role of AMPA receptors in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide may have therapeutic potential in these disorders by modulating the activity of AMPA receptors. Another area of interest is the development of new AMPA receptor antagonists with improved selectivity and potency. These compounds may have applications in basic research and drug development. Finally, the use of N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide in combination with other compounds, such as NMDA receptor antagonists, may lead to new insights into the complex interactions between glutamate receptors in the brain.

Méthodes De Synthèse

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with cyclohexanone, followed by oxidation and cyclization to form the quinoxaline ring system. The final step involves the addition of a carboxamide group to the cyclohexane ring. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is a complex and time-consuming process, but it yields a high-purity compound suitable for scientific research.

Applications De Recherche Scientifique

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to inhibit the activity of AMPA receptors in the brain, leading to a reduction in synaptic transmission and a decrease in excitotoxicity. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory, as well as in various neurological and psychiatric disorders.

Propriétés

Nom du produit

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

Formule moléculaire

C17H21N3O

Poids moléculaire

283.37 g/mol

Nom IUPAC

N-(2,3-dimethylquinoxalin-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H21N3O/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,20,21)

Clé InChI

GEDNJKIZEXGOGZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1C

SMILES canonique

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3CCCCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.